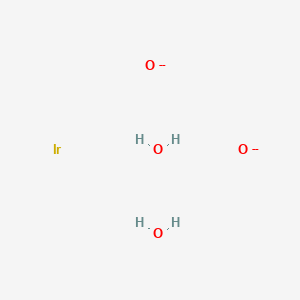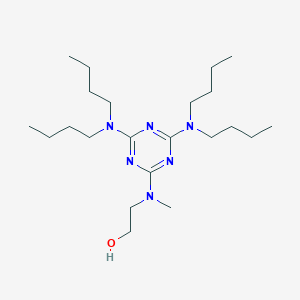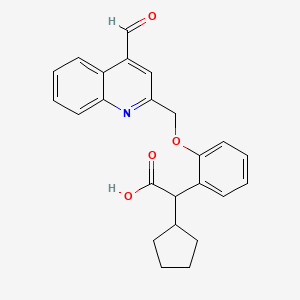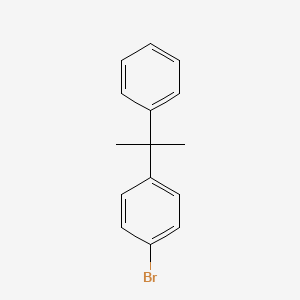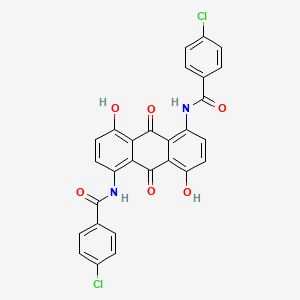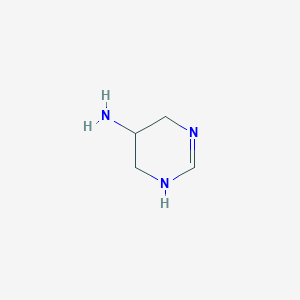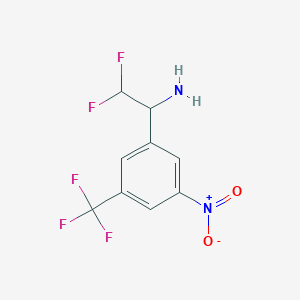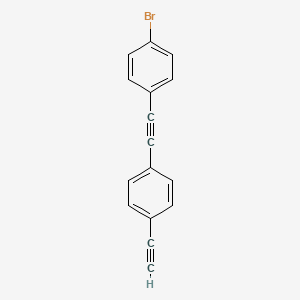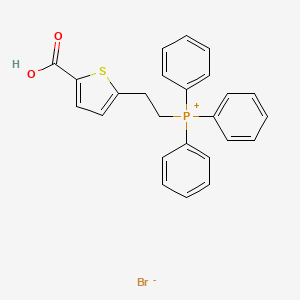
3-Butynoic acid, 2-(acetylamino)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butynoic acid, 2-(acetylamino)-, (S)- is an organic compound with a unique structure that includes both an alkyne and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butynoic acid, 2-(acetylamino)-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butynoic acid and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acetylation process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Butynoic acid, 2-(acetylamino)-, (S)- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.
Análisis De Reacciones Químicas
Types of Reactions
3-Butynoic acid, 2-(acetylamino)-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-Butynoic acid, 2-(acetylamino)-, (S)-, such as carboxylic acids, ketones, and substituted amides.
Aplicaciones Científicas De Investigación
3-Butynoic acid, 2-(acetylamino)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and click chemistry reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the synthesis of various functionalized compounds and materials.
Mecanismo De Acción
The mechanism of action of 3-Butynoic acid, 2-(acetylamino)-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an inhibitor of acyl CoA dehydrogenase, an enzyme involved in fatty acid metabolism.
Pathways Involved: By inhibiting this enzyme, the compound can modulate metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Butynoic acid: Shares the alkyne functional group but lacks the acetylamino group.
2-Amino-3-butynoic acid: Contains an amino group instead of an acetylamino group.
Uniqueness
3-Butynoic acid, 2-(acetylamino)-, (S)- is unique due to its combination of alkyne and amide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Número CAS |
73537-08-3 |
|---|---|
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
(2S)-2-acetamidobut-3-ynoic acid |
InChI |
InChI=1S/C6H7NO3/c1-3-5(6(9)10)7-4(2)8/h1,5H,2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |
Clave InChI |
LRGYRJZGUPFTQI-YFKPBYRVSA-N |
SMILES isomérico |
CC(=O)N[C@@H](C#C)C(=O)O |
SMILES canónico |
CC(=O)NC(C#C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



